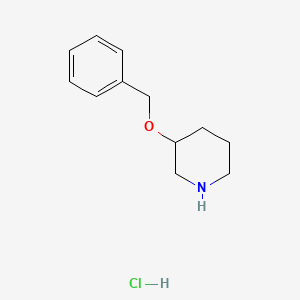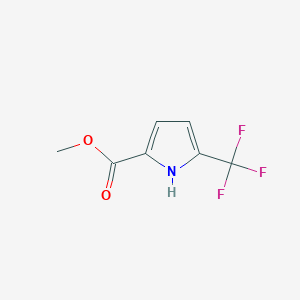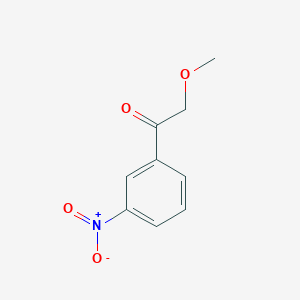
3-(ベンジルオキシ)ピペリジン塩酸塩
概要
説明
3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .Chemical Reactions Analysis
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用
医薬品研究
“3-(ベンジルオキシ)ピペリジン塩酸塩”は、ピペリジン構造が創薬において重要であるため、医薬品研究で使用される可能性があります。 ピペリジン誘導体は、さまざまな生物活性を示すことが知られており、治療薬としての可能性を探求されることがよくあります .
化学合成
この化合物は、特に複雑な有機分子の作成において、化学合成の構成ブロックとして役立つ可能性があります。 ベンジルオキシ基は、合成ステップが完了した後に除去される保護基になる可能性があります .
材料科学
材料科学では、ピペリジン誘導体は、ポリマー研究や触媒として、新しい材料を形成したり、既存の材料を強化したりする特性について調査される可能性があります .
分析化学
“3-(ベンジルオキシ)ピペリジン塩酸塩”は、分析化学において、検出または測定が容易な誘導体を形成することにより、物質を特定または定量するための標準物質または試薬として使用される可能性があります .
プロテオミクス研究
生化学物質として、プロテオミクス研究でタンパク質の相互作用、構造、機能を研究するために使用される可能性があります。 タンパク質と相互作用したり、相互作用する大きな化合物の部分になる可能性があります .
がん研究
ピペリジン誘導体は、抗がん特性について研究されてきました。 さまざまな経路を通じて、がん細胞の遊走を阻害したり、アポトーシスを誘導したりする可能性があります .
Safety and Hazards
While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .
将来の方向性
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
3-(Benzyloxy)piperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in the production of various drugs . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.
Biochemical Pathways
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The molecular and cellular effects of 3-(Benzyloxy)piperidine hydrochloride’s action would depend on its specific targets and mode of action. Given the wide range of therapeutic applications of piperidine derivatives, the compound could potentially induce a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
3-(Benzyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 3-(Benzyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(Benzyloxy)piperidine hydrochloride can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent enzymatic reactions. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Benzyloxy)piperidine hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, leading to changes in its efficacy and potency. Long-term exposure to 3-(Benzyloxy)piperidine hydrochloride can result in sustained alterations in cellular function, which are important for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses of 3-(Benzyloxy)piperidine hydrochloride can cause liver toxicity and other organ damage in animal models. It is essential to determine the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
3-(Benzyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 3-(Benzyloxy)piperidine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-(Benzyloxy)piperidine hydrochloride can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)piperidine hydrochloride is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-phenylmethoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCCBWLSWYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)


